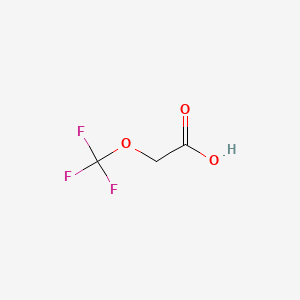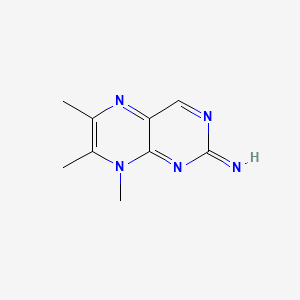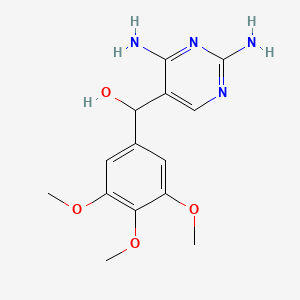![molecular formula C21H34ClN5O3 B570049 2-[1-[2-Oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetic acid;hydrochloride CAS No. 257877-46-6](/img/structure/B570049.png)
2-[1-[2-Oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidin-2-ylpiperazin-1-yl group attached to a butylamino group, which is further attached to an ethylcyclopentyl group . The compound also contains an acetic acid group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 588.7 g/mol . It has a topological polar surface area of 124 Ų and a complexity of 957 . It also has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 .Scientific Research Applications
Synthesis and Biological Evaluation
One area of research involves the synthesis of novel derivatives with potential anticancer and anti-inflammatory properties. For example, novel series of derivatives have been synthesized for evaluation against cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation. Such research provides insights into the structural activity relationships (SAR) critical for designing compounds with enhanced biological activities (Rahmouni et al., 2016).
Heterocyclic Chemistry and Antimicrobial Activity
Another focus is on the synthesis of heterocyclic compounds, such as pyrimidines and pyrazoles, utilizing microwave irradiation for cyclocondensation. These compounds are tested for their insecticidal and antimicrobial potential, showcasing the importance of heterocyclic chemistry in developing new agents for pest control and fighting bacterial infections (Deohate & Palaspagar, 2020).
Advanced Organic Synthesis Techniques
Research into the synthesis of complex cyclic compounds through innovative organic synthesis techniques, including cyclization reactions and the exploration of ring-chain isomerism, highlights the versatility and creativity in accessing new molecular scaffolds. These efforts contribute to expanding the toolkit available for medicinal chemistry and drug discovery efforts (Goryaeva et al., 2009).
Antimicrobial and Antifungal Properties
Some research efforts have been dedicated to synthesizing derivatives with improved antimicrobial and antifungal properties. This includes the development of compounds that exhibit significant biocidal properties against various pathogens, demonstrating the potential of these chemical frameworks in addressing the need for new antimicrobials (Youssef et al., 2011).
properties
IUPAC Name |
2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O3.ClH/c27-18(16-21(17-19(28)29)6-1-2-7-21)22-8-3-4-11-25-12-14-26(15-13-25)20-23-9-5-10-24-20;/h5,9-10H,1-4,6-8,11-17H2,(H,22,27)(H,28,29);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONUUCHXRRGFRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NCCCCN2CCN(CC2)C3=NC=CC=N3)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
seco-(8,9)-Buspirone Carboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

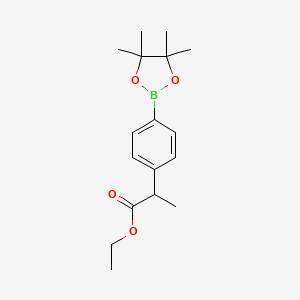
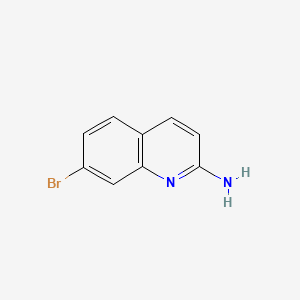
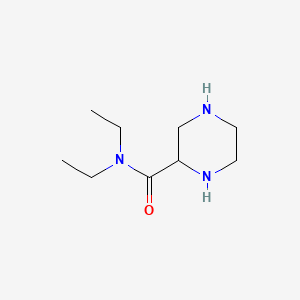
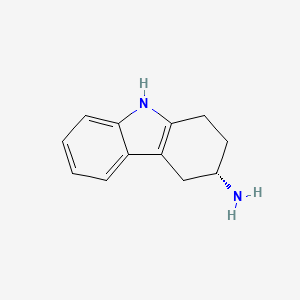
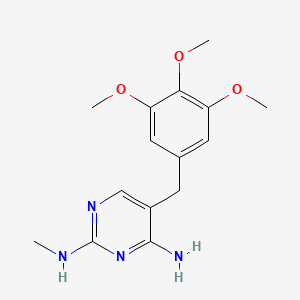

![[[3,3',3''-(Phosphinidyne-κP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/no-structure.png)
![Thieno[3,4-B]pyridine-2,4-diol](/img/structure/B569980.png)
![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)

